molecular formula C7H7F3N2O2S B1466639 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 1284227-30-0

3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No. B1466639
CAS RN: 1284227-30-0
M. Wt: 240.21 g/mol
InChI Key: SOGURQVXVXBYIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazine . Pyrazoles can also be synthesized through multicomponent reactions, such as the copper-catalyzed N-arylation of pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex. For instance, the X-ray molecular structure of 3,5-bis(trifluoromethyl)pyrazole has been determined, showing that the compound forms tetramers through N–H···N hydrogen bonds .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For example, they can undergo alkylation with alkyl iodides to afford N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .

Scientific Research Applications

  • Synthesis and Characterization :

    • Gerus et al. (2012) developed practical synthetic approaches for trifluoromethyl pyrazoles, focusing on transforming the carboxylic group into the trifluoromethyl group using sulfur tetrafluoride. The synthesis allowed for gram-scale preparation, and the compounds were characterized through crystallographic analysis, pKa values determination, and fluorescence measurements (Gerus et al., 2012).
    • Alkorta et al. (1999) studied the molecular structure of 3,5-bis(trifluoromethyl)pyrazole, determining its structure in different phases and evaluating its IR spectra in gas and solid states (Alkorta et al., 1999).
  • Synthetic Applications in Organic Chemistry :

    • Palka et al. (2014) presented a synthesis approach for 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their oxides. This involved microwave-assisted treatment and Sonogashira-type cross-coupling, showcasing the compound's utility in organic synthesis (Palka et al., 2014).
    • Arbačiauskienė et al. (2011) used ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates for the synthesis of condensed pyrazoles, demonstrating the compound's role in complex organic syntheses (Arbačiauskienė et al., 2011).
  • NMR Spectroscopy and pH Measurement :

    • Jones et al. (1996) conducted a study on trifluoromethylazoles, which included determining pKa values through 19F NMR spectroscopy. This work highlighted the potential use of such compounds in measuring pH in biological media (Jones et al., 1996).
  • Chemical Reactions and Cyclization Studies :

    • Vasin et al. (2017) examined the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane, leading to the formation of a compound involving trifluoromethyl. This study provided insights into unique cycloaddition reactions (Vasin et al., 2017).
  • Phosphorescence and Metal Complexes :

    • Yang et al. (2005) synthesized heteroleptic Ir(III) metal complexes bearing N-phenyl-substituted pyrazoles, achieving room-temperature blue phosphorescence. This indicates potential applications in materials science and photophysics (Yang et al., 2005).
  • Anticancer Agent Synthesis :

    • Ali et al. (2021) reported the synthesis of novel trifluoromethyl pyrano[2,3-c]pyrazoles, assessing their anticancer activity. This highlights the compound's relevance in pharmaceutical research (Ali et al., 2021).
  • Domino Cyclization in Organic Synthesis :

    • Wang et al. (2017) described a copper-mediated synthesis of 4-(trifluoromethyl)pyrazoles, showcasing a remarkable domino sequence of cyclization. This has implications in synthetic organic chemistry (Wang et al., 2017).

Future Directions

The future directions in the research of pyrazole derivatives are promising. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The development of green chemistry practices for the synthesis of pyrazole derivatives is also a significant area of interest .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles . Additionally, it participates in the synthesis of disubstituted pyrimidines . These interactions highlight its versatility as a biochemical reagent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These effects are likely due to the compound’s ability to modulate oxidative stress and enzyme activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, pyrazole derivatives have been found to participate in copper-catalyzed pyrazole N-arylation . This interaction suggests that the compound can modulate enzyme activity and influence biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Pyrazole-based self-aggregates have been detected in the gas phase, indicating an equilibrium between monomers, dimers, and trimers . This equilibrium can influence the compound’s activity and stability in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, pyrazole derivatives have shown varying degrees of antimicrobial activity depending on the concentration used . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of disubstituted pyrimidines and its participation in copper-catalyzed pyrazole N-arylation highlight its involvement in complex biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation. For instance, the compound’s ability to undergo alkylation with alkyl iodides suggests that it can be modified and transported to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles. Pyrazole-based compounds have been shown to form self-aggregates, indicating their potential to localize within specific subcellular structures .

properties

IUPAC Name

3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c8-7(9,10)6-4-3-15(13,14)2-1-5(4)11-12-6/h1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGURQVXVXBYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1NN=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
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3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
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3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
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3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
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3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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